molecular formula C37H46O9Si B11830343 Methyl 2,3,4-tri-O-benzoyl-6-O-triisopropylsilyl-A-D-glucopyranoside

Methyl 2,3,4-tri-O-benzoyl-6-O-triisopropylsilyl-A-D-glucopyranoside

Cat. No.: B11830343
M. Wt: 662.8 g/mol
InChI Key: RALYOFHHSKCHRY-UGHXQZRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3,4-tri-O-benzoyl-6-O-triisopropylsilyl-A-D-glucopyranoside is a complex organic compound that belongs to the class of glucopyranosides It is characterized by the presence of benzoyl and triisopropylsilyl groups attached to the glucopyranoside structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-O-benzoyl-6-O-triisopropylsilyl-A-D-glucopyranoside typically involves multiple steps. The process begins with the protection of the hydroxyl groups of glucose using benzoyl chloride in the presence of a base such as pyridine. This step results in the formation of the benzoylated intermediate. Subsequently, the triisopropylsilyl group is introduced using triisopropylsilyl chloride and a suitable catalyst, such as imidazole, to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-tri-O-benzoyl-6-O-triisopropylsilyl-A-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the benzoyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Chromium trioxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Imidazole, pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 2,3,4-tri-O-benzoyl-6-O-triisopropylsilyl-A-D-glucopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and diabetes.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-O-benzoyl-6-O-triisopropylsilyl-A-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3,4-tri-O-benzoyl-6-O-triisopropylsilyl-A-D-glucopyranoside is unique due to the presence of the triisopropylsilyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C37H46O9Si

Molecular Weight

662.8 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-dibenzoyloxy-6-methoxy-2-[tri(propan-2-yl)silyloxymethyl]oxan-3-yl] benzoate

InChI

InChI=1S/C37H46O9Si/c1-24(2)47(25(3)4,26(5)6)42-23-30-31(44-34(38)27-17-11-8-12-18-27)32(45-35(39)28-19-13-9-14-20-28)33(37(41-7)43-30)46-36(40)29-21-15-10-16-22-29/h8-22,24-26,30-33,37H,23H2,1-7H3/t30-,31-,32+,33-,37+/m1/s1

InChI Key

RALYOFHHSKCHRY-UGHXQZRUSA-N

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C(C(O1)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.